molecular formula C18H30O5 B031494 2,3-dinor-11beta-Prostaglandin F2alpha CAS No. 240405-20-3

2,3-dinor-11beta-Prostaglandin F2alpha

Cat. No.: B031494
CAS No.: 240405-20-3
M. Wt: 326.4 g/mol
InChI Key: IDKLJIUIJUVJNR-KSJYGFEGSA-N
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Description

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is a complex organic compound characterized by multiple hydroxyl groups and a cyclopentyl ring. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereochemical studies and synthetic organic chemistry.

Mechanism of Action

Target of Action

The primary target of 2,3-dinor-11beta-Prostaglandin F2alpha (2,3 BPG) is the mast cells . Mast cells are a type of white blood cell that play a central role in inflammatory and immediate allergic reactions .

Mode of Action

2,3 BPG is a metabolite of Prostaglandin D2 (PGD2) and is released by activated mast cells . It interacts with these cells, leading to their activation and the release of large amounts of histamines, prostaglandins, leukotrienes, and tryptase .

Biochemical Pathways

The activation of mast cells and the subsequent release of mediators like 2,3 BPG is part of the body’s immune response. This can lead to various downstream effects, including the dilation of blood vessels, contraction of smooth muscle, and increased permeability of capillaries .

Pharmacokinetics

The pharmacokinetics of 2,3 BPG involve its excretion in the urine . The levels of 2,3 BPG in the urine can be used as a marker of increased PGD2 levels, which is indicative of mast cell activation .

Result of Action

The result of the action of 2,3 BPG is the activation of mast cells and the subsequent release of various mediators. This can lead to symptoms associated with systemic mastocytosis (SM), such as flushing, itching, abdominal pain, and anaphylaxis .

Action Environment

The action of 2,3 BPG can be influenced by various environmental factors. For example, patients taking aspirin or nonsteroidal anti-inflammatory drugs (NSAIDs) may have decreased concentrations of prostaglandin F2 alpha . Therefore, it is recommended to discontinue these medications for 2 weeks or 72 hours, respectively, prior to collecting a specimen for testing .

Biochemical Analysis

Biochemical Properties

2,3-dinor-11beta-Prostaglandin F2alpha plays a significant role in biochemical reactions. It is a product of the cyclooxygenase pathway, a metabolic pathway that involves various enzymes and cofactors

Cellular Effects

In the context of cellular effects, this compound is known to influence cell function. It is associated with mast cell activation disease (MCAD) and asthma, where its levels are increased in the urine and are positively correlated with impaired lung function .

Molecular Mechanism

The molecular mechanism of this compound is complex. As a metabolite of PGD2, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the cyclooxygenase pathway of arachidonic acid metabolism . This pathway involves various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring and the introduction of hydroxyl groups. Key steps may include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include:

    Batch Processing: Using large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid has several scientific research applications, including:

    Chemistry: Used as a model compound in stereochemical studies and synthetic organic chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKLJIUIJUVJNR-KSJYGFEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dinor-11beta-Prostaglandin F2alpha
Reactant of Route 2
2,3-dinor-11beta-Prostaglandin F2alpha
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2,3-dinor-11beta-Prostaglandin F2alpha
Reactant of Route 4
2,3-dinor-11beta-Prostaglandin F2alpha
Reactant of Route 5
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Reactant of Route 6
2,3-dinor-11beta-Prostaglandin F2alpha

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